methyl (4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an imidazo[1,2-b]pyrazole moiety, which is known for its biological activity.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form multiple hydrogen bonds with its targets, leading to various biological effects .
Biochemical Pathways
Imidazole derivatives are known to interact with a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution in the body .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Action Environment
The chemical properties of imidazole derivatives, such as their solubility in water and other polar solvents, can be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:
Formation of the Imidazo[1,2-b]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced through a nucleophilic substitution reaction.
Carbamate Formation: The final step involves the reaction of the intermediate with methyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl (4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate
- Methyl (4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the imidazo[1,2-b]pyrazole moiety and the sulfamoyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl N-[4-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-12-11-15-20(9-10-21(15)19-12)8-7-17-26(23,24)14-5-3-13(4-6-14)18-16(22)25-2/h3-6,9-11,17H,7-8H2,1-2H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFQUBFSSOFJGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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